molecular formula C13H9BrN10 B10895268 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10895268
M. Wt: 385.18 g/mol
InChI Key: PQYFQJPTLCUQJL-UHFFFAOYSA-N
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Description

2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound featuring multiple fused rings and a bromine substituent. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been studied for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy .

Preparation Methods

The synthesis of 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as those with different substituents on the pyrazole rings or variations in the triazolo[1,5-c]pyrimidine core. These compounds share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific bromine substituent, which can influence its binding affinity and selectivity for CDK2 .

Properties

Molecular Formula

C13H9BrN10

Molecular Weight

385.18 g/mol

IUPAC Name

4-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H9BrN10/c14-8-3-17-23(5-8)7-22-2-1-10(20-22)12-18-13-9-4-16-19-11(9)15-6-24(13)21-12/h1-6H,7H2,(H,16,19)

InChI Key

PQYFQJPTLCUQJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C2=NN3C=NC4=C(C3=N2)C=NN4)CN5C=C(C=N5)Br

Origin of Product

United States

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